molecular formula C21H19NO6 B12116284 2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate

2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate

Cat. No.: B12116284
M. Wt: 381.4 g/mol
InChI Key: DXZIFEZKIZPFFA-UHFFFAOYSA-N
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Description

2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method is known for its high yield and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives with modified functional groups .

Scientific Research Applications

2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit monoamine oxidase or other enzymes, thereby exerting its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is unique due to its specific structure, which combines the chromene core with an ethoxyethyl and benzoate moiety.

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

2-ethoxyethyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H19NO6/c1-2-26-11-12-27-20(24)14-7-9-16(10-8-14)22-19(23)17-13-15-5-3-4-6-18(15)28-21(17)25/h3-10,13H,2,11-12H2,1H3,(H,22,23)

InChI Key

DXZIFEZKIZPFFA-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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